
Hydroxy(oxo)methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy(oxo)methanesulfonic acid is a chemical compound that belongs to the family of sulfonic acids It is characterized by the presence of both hydroxyl and oxo groups attached to a methanesulfonic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
Hydroxy(oxo)methanesulfonic acid can be synthesized through several methods. One common approach involves the oxidation of methanesulfonic acid using strong oxidizing agents such as hydrogen peroxide or ozone. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the hydroxy(oxo) derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as continuous flow reactors and catalytic oxidation are employed to achieve efficient production.
化学反応の分析
Types of Reactions
Hydroxy(oxo)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to simpler sulfonic acids.
Substitution: The hydroxyl and oxo groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, ozone, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, which can be further utilized in different chemical processes.
科学的研究の応用
Hydroxy(oxo)methanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of hydroxy(oxo)methanesulfonic acid involves its ability to participate in various chemical reactions due to the presence of reactive hydroxyl and oxo groups. These groups can interact with different molecular targets, leading to the formation of new compounds. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.
類似化合物との比較
Hydroxy(oxo)methanesulfonic acid can be compared with other sulfonic acids such as methanesulfonic acid and ethane sulfonic acid. While all these compounds share a common sulfonic acid backbone, this compound is unique due to the presence of both hydroxyl and oxo groups. This gives it distinct chemical properties and reactivity, making it valuable for specific applications.
List of Similar Compounds
- Methanesulfonic acid
- Ethane sulfonic acid
- Propane sulfonic acid
These compounds differ in their molecular structure and reactivity, but all belong to the broader family of sulfonic acids.
特性
CAS番号 |
478796-10-0 |
|---|---|
分子式 |
CH2O5S |
分子量 |
126.09 g/mol |
IUPAC名 |
sulfoformic acid |
InChI |
InChI=1S/CH2O5S/c2-1(3)7(4,5)6/h(H,2,3)(H,4,5,6) |
InChIキー |
DIORMHZUUKOISG-UHFFFAOYSA-N |
正規SMILES |
C(=O)(O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



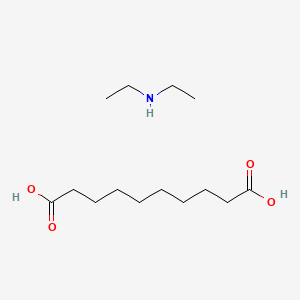
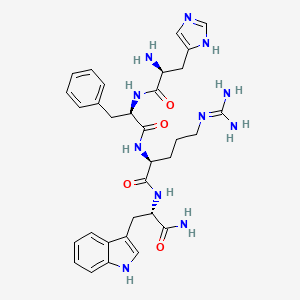
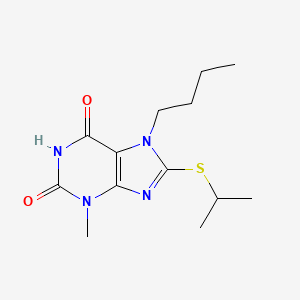


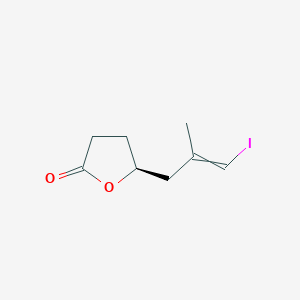
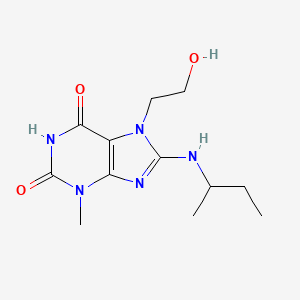
methanone](/img/structure/B14249344.png)

![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)


